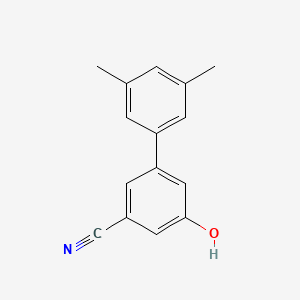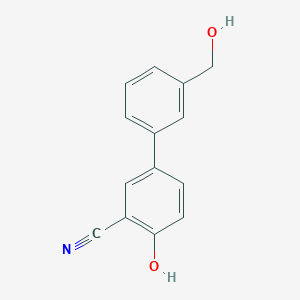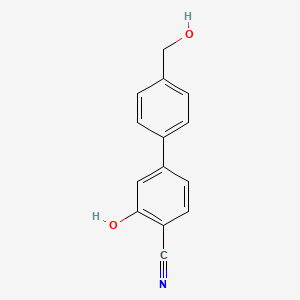
2-Cyano-4-(3-methoxyphenyl)phenol, 95%
Übersicht
Beschreibung
2-Cyano-4-(3-methoxyphenyl)phenol, also known as 2-CMPP, is a synthetic phenolic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is available in 95% purity and is widely used for its various properties. 2-CMPP is used in the synthesis of various compounds and is also used as a stabilizing agent in the production of pharmaceuticals. This compound has been studied extensively in the scientific research field and has been found to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(3-methoxyphenyl)phenol, 95% has a wide range of applications in the scientific research field. It is used as a stabilizing agent in the production of pharmaceuticals and is also used as a reagent in the synthesis of various compounds. It is also used in the synthesis of polymers, surfactants, and other materials. Additionally, it is used as an inhibitor of enzymes and is used in the study of biochemical and physiological processes. It is also used in the study of the structure and function of proteins and in the study of the structure and function of DNA.
Wirkmechanismus
The mechanism of action of 2-Cyano-4-(3-methoxyphenyl)phenol, 95% is not entirely understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity. Additionally, 2-Cyano-4-(3-methoxyphenyl)phenol, 95% has been found to interact with certain proteins and DNA molecules and has been found to have an effect on the structure and function of these molecules.
Biochemical and Physiological Effects
2-Cyano-4-(3-methoxyphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been found to have an effect on the structure and function of proteins and DNA molecules. It has also been found to have an effect on the expression of genes and the production of proteins. Additionally, it has been found to have an effect on the immune system and has been found to be toxic to certain cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Cyano-4-(3-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available in 95% purity. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is important to note that 2-Cyano-4-(3-methoxyphenyl)phenol, 95% is a toxic compound and should be handled with caution. Additionally, it is important to note that the compound can be toxic to certain cells and should not be used in experiments involving living organisms.
Zukünftige Richtungen
There are many potential future directions for the use of 2-Cyano-4-(3-methoxyphenyl)phenol, 95% in scientific research. One potential direction is the development of new methods for the synthesis of 2-Cyano-4-(3-methoxyphenyl)phenol, 95% and other related compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 2-Cyano-4-(3-methoxyphenyl)phenol, 95% and its potential applications in the study of human diseases. Additionally, further research could be conducted on the mechanism of action of 2-Cyano-4-(3-methoxyphenyl)phenol, 95% and its potential applications in the development of new drugs and therapies. Finally, further research could be conducted on the potential toxicity of 2-Cyano-4-(3-methoxyphenyl)phenol, 95% and its potential applications in the development of safer compounds.
Synthesemethoden
2-Cyano-4-(3-methoxyphenyl)phenol, 95% is synthesized through a four-step process. The first step involves the reaction of phenol and 3-methoxyphenol with aqueous sodium hydroxide to form the corresponding phenolate ions. The second step involves the reaction of the phenolate ions with cyanide ions in aqueous solution to form 2-Cyano-4-(3-methoxyphenyl)phenol, 95%. The third step involves the crystallization of the compound from the solution and the fourth step involves purification of the compound by recrystallization. The synthesis of 2-Cyano-4-(3-methoxyphenyl)phenol, 95% is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
2-hydroxy-5-(3-methoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDYBFXJARQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684675 | |
| Record name | 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-methoxyphenyl)phenol | |
CAS RN |
1261949-34-1 | |
| Record name | 4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















